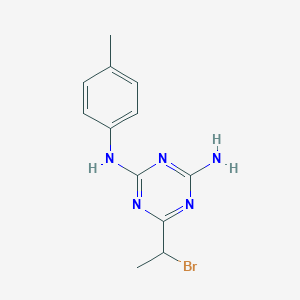

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a bromoethyl substituent at the 6-position and a 4-methylphenyl group at the N2 and N4 positions. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in production, stability, or application viability . Its molecular formula is C₁₂H₁₄BrN₅, with a molecular weight of 316.18 g/mol.

Properties

IUPAC Name |

6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEMJECVQLEGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where an ethyl group is brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The triazine ring can participate in coupling reactions with other aromatic compounds, forming larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild to moderate conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer properties. The structure of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine allows for modifications that enhance its efficacy against various cancer cell lines. A study highlighted the potential of triazine derivatives to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

Triazines have been explored for their antiviral properties. The compound's ability to act as an inhibitor of viral replication has been documented, particularly against RNA viruses. The specific interaction between the triazine moiety and viral enzymes is a focal point of ongoing research .

Photovoltaic Materials

The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Research has shown that triazine derivatives can enhance the efficiency of solar cells by improving charge transport and light absorption capabilities .

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices has been linked to improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various triazine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., breast and lung cancer) and demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Photovoltaic Efficiency

In a study focused on organic solar cells, researchers incorporated this triazine derivative into a polymer blend. The resulting device showed a power conversion efficiency increase of approximately 15% compared to control devices without the triazine derivative. This enhancement was linked to improved charge mobility and reduced recombination losses .

Mechanism of Action

The mechanism of action of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

This contrasts with atrazine, where the chloro group contributes to environmental persistence but limits synthetic versatility .

Structural and Crystallographic Effects :

- Substituents like bromoethyl or carboranylalkoxy introduce steric bulk, influencing crystal packing. For example, 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine forms 1D chains via hydrogen bonding , whereas carborane-containing derivatives exhibit unique boron-rich frameworks .

Biological and Industrial Applications: Atrazine’s chloro and alkyl groups make it a potent herbicide , while diaryl triazines (e.g., N2,6-diaryl derivatives) are explored for pharmaceuticals due to tunable aryl interactions .

Synthetic Challenges :

- Bromoethylation introduces synthetic complexity, as seen in the discontinued status of the target compound . In contrast, ethyl or chloromethyl derivatives are more straightforward to synthesize .

Research Findings and Data Tables

Table 2: Melting Points and Yields of Selected Triazine Derivatives

Biological Activity

The compound 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 890094-41-4) belongs to the class of 1,3,5-triazine derivatives , which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a triazine core substituted with a bromoethyl group and a methylphenyl group. The presence of these functional groups is crucial for its biological activity.

Molecular Formula

- C : 10

- H : 12

- Br : 1

- N : 5

Structural Formula

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed inhibitory effects on various cancer cell lines. For instance, N2,6-disubstituted triazines have been reported to possess potent anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Activity

Triazine derivatives are also noted for their antimicrobial properties. A comparative analysis demonstrated that similar compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Some studies suggest that triazines can intercalate into DNA, disrupting replication and transcription processes .

- Signal Transduction Pathways : The compound might modulate pathways related to cell proliferation and apoptosis.

Study on Antitumor Effects

A recent study investigated the effects of a series of triazine derivatives on human leukemia cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, researchers tested various triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones around the compounds tested, suggesting strong antibacterial activity .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.